molecular formula C7H3Cl4FO B1403840 1-Chloro-2-fluoro-4-(trichloromethoxy)benzene CAS No. 1404193-96-9

1-Chloro-2-fluoro-4-(trichloromethoxy)benzene

Cat. No.: B1403840
CAS No.: 1404193-96-9
M. Wt: 263.9 g/mol
InChI Key: XKMZSLRGOXAABZ-UHFFFAOYSA-N
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Description

1-Chloro-2-fluoro-4-(trichloromethoxy)benzene is an organic compound with the molecular formula C7H3Cl4FO. It is a derivative of benzene, where the hydrogen atoms are substituted with chlorine, fluorine, and trichloromethoxy groups. This compound is typically used as an intermediate in organic synthesis and has applications in various chemical processes .

Preparation Methods

The synthesis of 1-Chloro-2-fluoro-4-(trichloromethoxy)benzene can be achieved through several methods. One common approach involves the reaction of 2-chloro-4-fluorotoluene with trichloromethane in the presence of aluminum chloride as a catalyst. The reaction proceeds under controlled conditions to yield the desired product . Industrial production methods often involve similar reaction pathways but are optimized for large-scale production, ensuring high yield and purity of the compound .

Chemical Reactions Analysis

1-Chloro-2-fluoro-4-(trichloromethoxy)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Chloro-2-fluoro-4-(trichloromethoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloro-2-fluoro-4-(trichloromethoxy)benzene involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The pathways involved in these reactions depend on the nature of the nucleophile and the reaction conditions .

Properties

IUPAC Name

1-chloro-2-fluoro-4-(trichloromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl4FO/c8-5-2-1-4(3-6(5)12)13-7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKMZSLRGOXAABZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(Cl)(Cl)Cl)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl4FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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